molecular formula C6H11ClO2 B2993400 (4-Chlorooxan-4-yl)methanol CAS No. 100506-90-9

(4-Chlorooxan-4-yl)methanol

Cat. No.: B2993400
CAS No.: 100506-90-9
M. Wt: 150.6
InChI Key: WTBQFDVYILPHKR-UHFFFAOYSA-N
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Description

(4-Chlorooxan-4-yl)methanol: is a chemical compound with the molecular formula C5H6ClNO2 and a molecular weight of 150.6 4-chlorotetrahydro-2H-pyran-4-yl)methanol . This compound is characterized by a chloro group attached to an oxan ring, which is further substituted with a hydroxymethyl group.

Properties

IUPAC Name

(4-chlorooxan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBQFDVYILPHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100506-90-9
Record name (4-chlorooxan-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the chlorination of tetrahydro-2H-pyran-4-ol. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(4-Chlorooxan-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: The chloro group can be reduced to form the corresponding hydroxyl group.

  • Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include sodium hydroxide (NaOH) and various nucleophiles.

Major Products Formed:

  • Oxidation: 4-Chlorooxan-4-yl methanoic acid, 4-Chlorooxan-4-yl methyl ketone.

  • Reduction: 4-Chlorooxan-4-ol.

  • Substitution: Various substituted oxan derivatives.

Scientific Research Applications

Scientific Research Applications

(4-chlorooxan-4-yl)methanol as a Chemical Intermediate

  • Synthesis of Novel Compounds this compound is primarily used in the synthesis of more complex molecules . For instance, it can be employed as a building block in synthesizing compounds with potential anticancer or antibacterial activities .
  • Development of Tubulin Inhibitors Research indicates that derivatives of chlorophenol compounds, which may be synthesized using this compound as an intermediate, have been explored for their anticancer properties . These compounds are designed to inhibit tubulin, a protein involved in cell division, thereby disrupting cancer cell growth .
  • Antibacterial Agent Synthesis Similarly, this compound can be a precursor in creating antibacterial agents. Studies have reported the synthesis of chlorophenol derivatives that exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
ApplicationDescription
Chemical SynthesisUsed as an intermediate to synthesize more complex molecules .
Anticancer ResearchEmployed in creating tubulin inhibitors, which disrupt cancer cell division .
Antibacterial ResearchPrecursor in synthesizing antibacterial agents effective against Gram-positive and Gram-negative bacteria .
Molecular Docking StudiesUsed in computational studies to understand binding interactions with biological targets .

Case Studies

  • Anticancer Activity : A study detailed the synthesis of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols, using a compound similar in structure to this compound as a synthon . One compound, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against several cancer cell lines, including SNB-19, NCI-H460, and SNB-75 .
  • Antibacterial Activity : Another derivative, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited antibacterial activity against Gram-negative and Gram-positive bacteria, with MICs of 8 µg/mL .

Mechanism of Action

The mechanism by which (4-Chlorooxan-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Chlorooxan-4-yl)methanol: can be compared with other similar compounds, such as:

  • 4-Chlorooxan-4-ol: Similar structure but lacks the hydroxymethyl group.

  • 4-Chlorotetrahydrofuran-4-ol: Similar structure but with a different ring system.

  • 4-Chloropentan-1-ol: Similar molecular weight but different functional groups.

Uniqueness: This compound

Biological Activity

(4-Chlorooxan-4-yl)methanol, a compound with a unique oxan structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and other pharmacological implications based on available research findings.

Anticancer Activity

Recent studies have highlighted the potential of this compound and similar compounds in exhibiting anticancer properties.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that various derivatives of oxan compounds can induce cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against human breast adenocarcinoma cell line MCF-7 and other cancer types such as A549 (lung) and PC3 (prostate) cells.

CompoundCell LineIC50_{50} (µg/mL)
Compound AMCF-7< 20
Compound BA549< 20
This compoundMCF-7TBD

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .

Neuroprotective Effects

Emerging research indicates that compounds with similar structural features may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The cholinergic hypothesis suggests that enhancing acetylcholine levels can improve cognitive function. Inhibition of acetylcholinesterase (AChE) is a common strategy for increasing acetylcholine availability. Compounds related to this compound have been investigated for their potential AChE inhibitory activity, which could contribute to neuroprotection by preventing the breakdown of acetylcholine in synaptic clefts .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Reports indicate that while acute exposure may lead to central nervous system effects such as fatigue and memory difficulties, comprehensive toxicological assessments are still required to establish safety thresholds .

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